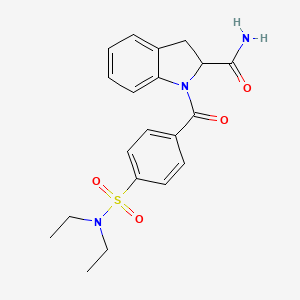

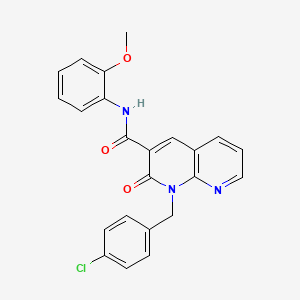

![molecular formula C21H20N6O3 B2896804 Benzo[d][1,3]dioxol-5-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1020977-99-4](/img/structure/B2896804.png)

Benzo[d][1,3]dioxol-5-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research into pyridine derivatives, similar in structure to Benzo[d][1,3]dioxol-5-yl compounds, has revealed their potential in developing antimicrobial agents. For instance, Patel, Agravat, and Shaikh (2011) synthesized a series of pyridine derivatives exhibiting variable and modest antimicrobial activity against bacteria and fungi, showcasing the potential of such compounds in addressing microbial resistance (Patel, Agravat, & Shaikh, 2011).

Neuroprotective Agents

The search for effective neuroprotective agents has led to the exploration of benzoxazine antioxidants. Largeron et al. (2001) identified 8-alkylamino-1,4-benzoxazine compounds that demonstrated significant neuroprotective activity, suggesting their potential in treating brain damage and diseases like cerebral palsy (Largeron et al., 2001).

Anti-Mycobacterial Chemotypes

Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold as a new anti-mycobacterial chemotype, demonstrating potential in treating tuberculosis with certain derivatives showing low cytotoxicity and high therapeutic index (Pancholia et al., 2016).

Enzyme Inhibitors

Benzenesulfonamides incorporating triazine motifs, akin to the chemical structure of interest, have shown inhibitory activity against enzymes associated with diseases like Alzheimer's and Parkinson's. Lolak et al. (2020) explored such compounds for their antioxidant and enzyme inhibitory profiles, offering insights into their therapeutic potential (Lolak et al., 2020).

Antagonistic Activity on Cannabinoid Receptors

Research by Landsman et al. (1997) and Shim et al. (2002) on compounds structurally related to Benzo[d][1,3]dioxol-5-yl derivatives highlighted their potential as antagonists at the human cannabinoid CB1 receptor, illustrating the compound's relevance in studying cannabinoid receptor interactions and potential therapeutic applications (Landsman et al., 1997; Shim et al., 2002).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been reported to exhibit activity against various cancer cell lines .

Mode of Action

It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Given that similar compounds can cause cell cycle arrest and apoptosis , it’s likely that this compound affects pathways related to these processes. For instance, it may inhibit the activity of proteins that promote cell cycle progression or activate proteins that induce apoptosis.

Result of Action

The compound’s action results in significant anti-proliferative activity, as evidenced by its ability to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound could potentially be used as an anticancer agent.

Propiedades

IUPAC Name |

1,3-benzodioxol-5-yl-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O3/c28-21(15-3-4-17-18(12-15)30-14-29-17)27-10-8-26(9-11-27)20-6-5-19(24-25-20)23-16-2-1-7-22-13-16/h1-7,12-13H,8-11,14H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAGXXDWZZMBBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d][1,3]dioxol-5-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

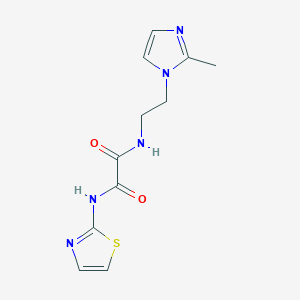

![6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide](/img/structure/B2896722.png)

![5-bromo-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide](/img/structure/B2896728.png)

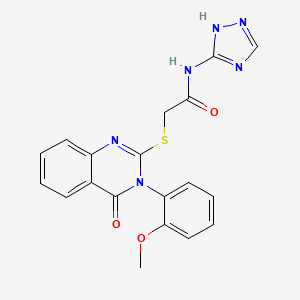

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2896730.png)

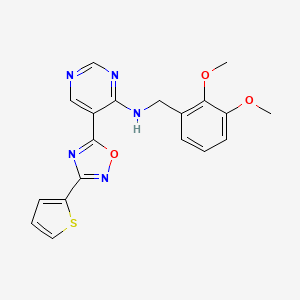

![2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2896734.png)

![2-[(Chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2896736.png)

![2-[4-(2-Chloro-4-cyanophenyl)piperazin-1-yl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2896738.png)

![Ethyl 4-(3-(3-carbamoyl-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate](/img/structure/B2896741.png)